![molecular formula C19H22N2O4 B5720714 N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR. These enzymes are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. Inhibition of these enzymes by N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide may contribute to its anti-tumor and anti-angiogenic properties.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PI3K, Akt, and mTOR. Inhibition of these enzymes may contribute to its anti-tumor and anti-angiogenic properties. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. It has been shown to have anti-tumor and anti-angiogenic properties in various cancer cell lines and animal models. However, there are also limitations to using this compound in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the study of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. One direction is to further study its mechanism of action to better understand how it inhibits the activity of enzymes such as PI3K, Akt, and mTOR. Another direction is to study its efficacy and safety in humans to determine its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more studies are needed to determine its off-target effects and potential drug interactions. Finally, further optimization of the synthesis method may be necessary to improve the yield and purity of the compound.
Métodos De Síntesis
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with butyryl chloride to form 2,6-dimethoxybenzoyl butyrate, which is then reacted with 4-aminophenylamine to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. Another method involves the reaction of 4-(butyrylamino)phenol with 2,6-dimethoxybenzoyl chloride to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied in various cancer cell lines and has been shown to inhibit cell proliferation and induce cell death. It has also been studied in animal models of cancer and has been shown to inhibit tumor growth.
Propiedades
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-6-17(22)20-13-9-11-14(12-10-13)21-19(23)18-15(24-2)7-5-8-16(18)25-3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHAVLUNCMWXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
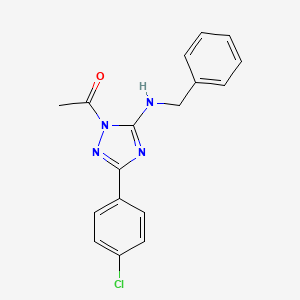
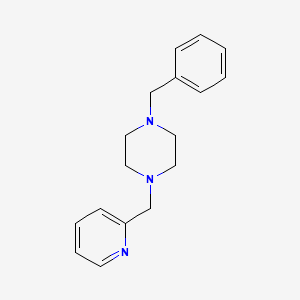


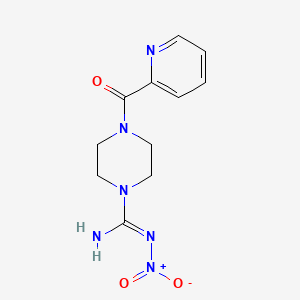
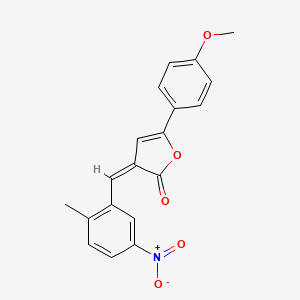
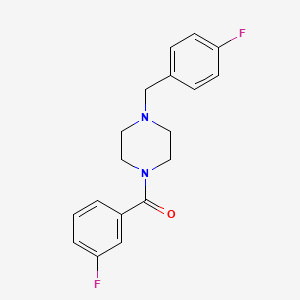
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)
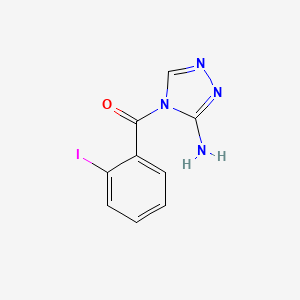
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)